molecular formula C8H17NO B13873201 (2-Amino-2-methylcyclohexyl)methanol

(2-Amino-2-methylcyclohexyl)methanol

Cat. No.: B13873201
M. Wt: 143.23 g/mol
InChI Key: SCKVRACKOOXUPB-UHFFFAOYSA-N
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Description

(2-Amino-2-methylcyclohexyl)methanol is a cyclohexane-derived amino alcohol characterized by a hydroxymethyl (-CH2OH) group and a 2-amino-2-methyl substitution on the cyclohexane ring. This structure confers unique physicochemical properties, such as enhanced polarity due to the amino and hydroxyl groups, and steric hindrance from the methyl substituent. Amino alcohols like this are often utilized in pharmaceutical synthesis, catalysis, and polymer chemistry due to their dual functional groups .

Properties

IUPAC Name

(2-amino-2-methylcyclohexyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(9)5-3-2-4-7(8)6-10/h7,10H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKVRACKOOXUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-2-methylcyclohexyl)methanol typically involves the reaction of cyclohexanone with methylamine, followed by reduction. The process can be summarized as follows:

Industrial Production Methods: Industrial production of (2-Amino-2-methylcyclohexyl)methanol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: (2-Amino-2-methylcyclohexyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2-Amino-2-methylcyclohexyl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Amino-2-methylcyclohexyl)methanol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural similarities with (2-Amino-2-methylcyclohexyl)methanol but differ in substituents or backbone:

Compound Name CAS No. Molecular Formula Molecular Weight Key Features Reference
Cyclohexanemethanol 100-49-2 C7H14O 114.19 Hydroxymethyl group; no amino or methyl substituents
(2-2-Dimethylcyclohexyl)methanol 81980-07-6 C9H18O 142.24 Two methyl groups on cyclohexane; no amino group
(2-Amino-3-methylphenyl)methanol 273749-25-0 C8H11NO 137.18 Aromatic ring; amino and methyl groups on benzene
Ethanolamine 141-43-5 C2H7NO 61.08 Linear chain; amino and hydroxyl groups
Key Observations:

Cyclohexanemethanol: Lacks amino and methyl groups, resulting in lower polarity and reduced hydrogen-bonding capacity compared to the target compound. Widely used as a solvent or intermediate .

(2-2-Dimethylcyclohexyl)methanol: Steric hindrance from two methyl groups may reduce reactivity in nucleophilic reactions. Higher molecular weight (142.24 vs. ~143 for the target compound) suggests similar volatility but lower solubility in polar solvents .

Ethanolamine: A linear amino alcohol with significantly lower molecular weight (61.08) and higher water solubility, often used in gas treatment and surfactants .

Physicochemical Properties

While direct data for (2-Amino-2-methylcyclohexyl)methanol is unavailable, inferences can be drawn:

  • Solubility: Likely polar due to -NH2 and -OH groups, with moderate solubility in methanol (as methanol is a preferred solvent for similar transformations ).
  • Steric Effects: The 2-methyl group may hinder reactions at the cyclohexane ring, contrasting with ethanolamine’s linear structure, which facilitates rapid alkylation .

Reactivity and Stability

  • Degradation Pathways: Unlike 2-chloroethanol (a degradation product of nitrosoureas ), the target compound’s amino group may promote stability under acidic conditions but could participate in intramolecular cyclization.
  • Synthetic Utility: Methanol’s efficacy as a solvent for similar compounds (e.g., methyl benzoate derivatives ) suggests it may also be suitable for synthesizing the target compound.

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